Cas no 1443344-02-2 (3-(4-fluoro-2-methoxyphenyl)pentan-3-ol)

3-(4-Fluoro-2-methoxyphenyl)pentan-3-ol is a fluorinated aromatic alcohol with a methoxy substituent, offering unique steric and electronic properties due to its structural configuration. The fluorine atom enhances metabolic stability and lipophilicity, while the methoxy group contributes to electron density modulation. The tertiary alcohol moiety provides a versatile handle for further functionalization, making it valuable in synthetic chemistry and pharmaceutical intermediates. Its balanced polarity and steric hindrance can influence reactivity in coupling reactions or serve as a chiral building block. This compound is particularly useful in medicinal chemistry for probing structure-activity relationships or as a precursor in the development of bioactive molecules.
3-(4-fluoro-2-methoxyphenyl)pentan-3-ol structure
1443344-02-2 structure
Product Name:3-(4-fluoro-2-methoxyphenyl)pentan-3-ol
CAS No:1443344-02-2
MF:C12H17FO2
MW:212.260587453842
MDL:MFCD20528654
CID:5209430
Update Time:2026-03-06

3-(4-fluoro-2-methoxyphenyl)pentan-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(4-fluoro-2-methoxyphenyl)pentan-3-ol
    • MDL: MFCD20528654
    • Inchi: 1S/C12H17FO2/c1-4-12(14,5-2)10-7-6-9(13)8-11(10)15-3/h6-8,14H,4-5H2,1-3H3
    • InChI Key: ZDWBFVVCVQAIDZ-UHFFFAOYSA-N
    • SMILES: CCC(C1=CC=C(F)C=C1OC)(O)CC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4

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3-(4-fluoro-2-methoxyphenyl)pentan-3-ol Suppliers

Amadis Chemical Company Limited
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(CAS:1443344-02-2)3-(4-fluoro-2-methoxyphenyl)pentan-3-ol
Order Number:A1129483
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:25
Price ($):961.0
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Additional information on 3-(4-fluoro-2-methoxyphenyl)pentan-3-ol

Chemical Profile of 3-(4-fluoro-2-methoxyphenyl)pentan-3-ol (CAS No. 1443344-02-2)

3-(4-fluoro-2-methoxyphenyl)pentan-3-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1443344-02-2, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound belongs to the class of alcohols substituted with an aromatic ring system, featuring both a fluoro and a methoxy group, which contribute significantly to its chemical reactivity and potential biological activity. The presence of a pentyl chain attached to the third carbon of the alcohol moiety adds another layer of complexity, influencing its solubility, metabolic stability, and interaction with biological targets.

The structural framework of 3-(4-fluoro-2-methoxyphenyl)pentan-3-ol positions it as a versatile intermediate in synthetic chemistry. The aromatic ring is a critical feature, as it serves as a scaffold for further functionalization and interaction with biological systems. The fluoro substituent at the para position relative to the methoxy group introduces electronic and steric effects that can modulate the compound's pharmacokinetic and pharmacodynamic properties. Such modifications are often employed in drug design to enhance binding affinity, metabolic stability, or selectivity against biological targets.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their prevalence in bioactive molecules. The fluoro group, in particular, is known for its ability to influence drug properties such as lipophilicity, metabolic clearance, and binding affinity. For instance, fluorine atoms can increase the metabolic stability of drugs by preventing oxidative degradation by cytochrome P450 enzymes. Additionally, the methoxy group contributes to hydrophobicity and can participate in hydrogen bonding interactions, further fine-tuning the compound's behavior in biological environments.

The pentan-3-ol moiety provides a hydrophobic tail that can enhance membrane permeability, making 3-(4-fluoro-2-methoxyphenyl)pentan-3-ol a promising candidate for oral or transdermal drug delivery systems. This structural feature is particularly relevant in medicinal chemistry, where optimizing solubility and bioavailability is crucial for therapeutic efficacy. The combination of these structural elements makes this compound an intriguing candidate for further exploration in drug discovery pipelines.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 3-(4-fluoro-2-methoxyphenyl)pentan-3-ol for potential biological activity. Molecular modeling techniques can predict how such compounds might interact with target proteins or enzymes by simulating their binding modes. These predictions are often validated through experimental studies, such as enzyme inhibition assays or receptor binding studies. The fluoro and methoxy groups are particularly amenable to computational analysis due to their known effects on molecular interactions.

The pharmaceutical industry has increasingly leveraged fluorinated compounds in the development of novel therapeutics across various therapeutic areas. For example, fluorinated molecules have been successfully incorporated into antiviral, anticancer, and anti-inflammatory drugs. The structural features of 3-(4-fluoro-2-methoxyphenyl)pentan-3-ol align well with these trends, suggesting potential applications in similar therapeutic contexts. Its unique combination of electronic and steric properties may enable it to interact selectively with disease-causing targets while minimizing off-target effects.

From a synthetic chemistry perspective, 3-(4-fluoro-2-methoxyphenyl)pentan-3-ol represents an interesting challenge due to its complex architecture. The synthesis of this compound requires careful consideration of reaction pathways to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions or directed ortho-metalation strategies may be employed to construct the desired aromatic core with functional groups in precise positions. These synthetic approaches are not only relevant for producing this specific compound but also contribute to broader advancements in organic synthesis methodologies.

In conclusion,3-(4-fluoro-2-methoxyphenyl)pentan-3-ol (CAS No. 1443344-02-2) is a structurally complex organic molecule with significant potential in pharmaceutical research and development. Its unique combination of functional groups—specifically the fluoro and methoxy substituents on an aromatic ring coupled with a pentyl alcohol side chain—makes it an attractive candidate for further investigation into biological activity and drug design applications. As computational methods continue to improve and synthetic techniques evolve,this compound will likely remain at the forefront of medicinal chemistry research.

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Amadis Chemical Company Limited
(CAS:1443344-02-2)3-(4-fluoro-2-methoxyphenyl)pentan-3-ol
A1129483
Purity:99%
Quantity:1g
Price ($):961.0
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